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Compound of Interest

Compound Name: Angelic acid

Cat. No.: B190581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of angelic acid and its derivatives,

offering valuable data for identification, characterization, and analysis in research and

development. Angelic acid, a naturally occurring monocarboxylic unsaturated organic acid,

and its derivatives are of significant interest due to their presence in various medicinal plants

and their potential therapeutic applications. Understanding their spectroscopic properties is

crucial for quality control, metabolic studies, and the development of new therapeutic agents.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Angelic acid, its geometric

isomer Tiglic acid, and representative ester derivatives.

¹H NMR Spectral Data (CDCl₃, δ in ppm)
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Compound H-3 H-4 (CH₃) H-5 (CH₃) Other Protons

Angelic Acid ~6.1 (qq) ~2.0 (dq) ~1.9 (s)
~12.0 (br s,

COOH)

Tiglic Acid ~7.0 (qq) ~1.8 (dq) ~1.8 (d)
~12.0 (br s,

COOH)

Methyl Angelate ~6.05 (qq) ~1.95 (dq) ~1.85 (s) ~3.7 (s, OCH₃)

Ethyl Angelate ~6.05 (qq) ~1.95 (dq) ~1.85 (s)

~4.2 (q,

OCH₂CH₃), ~1.3

(t, OCH₂CH₃)

Phenethyl

Angelate
~6.04 (qq) - -

~7.3-7.2 (m, Ar-

H), ~4.4 (t,

OCH₂), ~3.0 (t,

ArCH₂)[1]

¹³C NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | C-1 (COOH/COO) | C-2 | C-3 | C-4 (CH₃) | C-5 (CH₃) | Other Carbons | |---|---|---

|---|---|---| | Angelic Acid | ~174.0 | ~128.0 | ~139.0 | ~15.9 | ~20.5 | - | | Tiglic Acid | ~173.0 |

~129.0 | ~138.0 | ~14.5 | ~12.1 | - | | Methyl Angelate | ~168.0 | ~127.5 | ~140.0 | ~15.8 | ~20.4

| ~51.0 (OCH₃) | | Ethyl Angelate | ~167.5 | ~127.8 | ~139.5 | ~15.8 | ~20.4 | ~60.0 (OCH₂),

~14.3 (CH₃) | | Phenethyl Angelate | ~167.0 | ~127.9 | ~140.2 | ~15.9 | ~20.5 | ~138.2, ~129.0,

~128.5, ~126.5 (Ar-C), ~64.8 (OCH₂), ~35.2 (ArCH₂) |

IR Spectral Data (cm⁻¹)
Compound O-H Stretch C=O Stretch C=C Stretch C-O Stretch

Angelic Acid
3300-2500

(broad)
~1700 ~1650 ~1300-1200

Tiglic Acid
3300-2500

(broad)
~1695 ~1650 ~1300-1200

Angelic Acid

Esters
- ~1715-1730[1] ~1650[1] ~1250, ~1150[1]
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Mass Spectrometry Data (m/z)
Compound Molecular Ion (M⁺) Key Fragmentation Peaks

Angelic Acid 100 85, 55, 45

Tiglic Acid 100 85, 55, 45

Methyl Angelate 114 83, 55, 43

Ethyl Angelate 128 83, 55, 29

Phenethyl Angelate 204 105, 104, 91, 83, 55[1]

UV-Vis Spectral Data
Compound λmax (nm) Solvent

Angelic Acid ~205-210 Ethanol/Water

Tiglic Acid ~205-210 Ethanol/Water

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Angelic acid and its

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 300 MHz or higher field strength.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16, depending on the sample concentration.

Referencing: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peaks.

Instrument Parameters (¹³C NMR):

Spectrometer: 75 MHz or higher field strength.

Pulse Sequence: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 or more, depending on the sample concentration.

Referencing: TMS at 0.00 ppm or solvent peaks.

Infrared (IR) Spectroscopy
Sample Preparation:

Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr

powder and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be

prepared by grinding the sample with a drop of Nujol and placing the paste between two

salt plates (e.g., NaCl or KBr).

Liquids: Place a drop of the liquid sample between two salt plates to form a thin film.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Background: A background spectrum of the empty sample holder (for KBr pellets) or clean

salt plates (for liquids and Nujol mulls) should be recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[2] For

electrospray ionization (ESI), further dilution to the µg/mL or ng/mL range is often necessary.

[3]

Instrumentation (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

GC Column: Use a suitable capillary column (e.g., DB-5ms) to separate the components

of the sample.

Ionization: Electron ionization at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Instrumentation (Electrospray Ionization - Liquid Chromatography-Mass Spectrometry, ESI-

LC-MS):

Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol),

often with a small amount of formic acid or ammonium acetate to aid ionization.

LC Column: A reverse-phase column (e.g., C18) is commonly used.

Ionization: Electrospray ionization in positive or negative ion mode.

Mass Analyzer: Quadrupole, TOF, or Orbitrap.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an
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absorbance reading between 0.1 and 1.0 at the λmax.

Instrument Parameters:

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

Wavelength Range: Typically 200-400 nm for these compounds.

Blank: Use the same solvent as used for the sample as a blank to zero the instrument.

Cuvette: Use a quartz cuvette with a 1 cm path length.

Visualizations
Biosynthesis of Angelic Acid from L-Isoleucine
The biosynthesis of Angelic acid begins with the amino acid L-isoleucine, which undergoes a

series of enzymatic transformations.

Biosynthesis Pathway

L-Isoleucine alpha-Keto-beta-methylvalerate
Transaminase

alpha-Methylbutyryl-CoA
Branched-chain alpha-keto acid dehydrogenase

Tiglyl-CoA
Acyl-CoA dehydrogenase

Angelic Acid
Thioesterase

Click to download full resolution via product page

Caption: Biosynthesis pathway of Angelic acid from L-Isoleucine.

Isomerization of Angelic Acid to Tiglic Acid
Angelic acid ((Z)-2-methylbut-2-enoic acid) can isomerize to its more stable trans-isomer,

Tiglic acid ((E)-2-methylbut-2-enoic acid), under various conditions such as heat or acid

catalysis.
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Isomerization Process

Angelic Acid (Z-isomer) Carbocation Intermediate H⁺ (acid catalyst) Tiglic Acid (E-isomer) -H⁺

Click to download full resolution via product page

Caption: Acid-catalyzed isomerization of Angelic acid to Tiglic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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